molecular formula C10H12ClN3O B1320427 4-(2-Amino-6-chlorophenyl)piperazin-2-one CAS No. 926260-60-8

4-(2-Amino-6-chlorophenyl)piperazin-2-one

Cat. No.: B1320427
CAS No.: 926260-60-8
M. Wt: 225.67 g/mol
InChI Key: LIEKYBBEDXQHJA-UHFFFAOYSA-N
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Description

4-(2-Amino-6-chlorophenyl)piperazin-2-one (CAS 926260-60-8) is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperazin-2-one ring linked to a 2-amino-6-chlorophenyl group, forming a versatile scaffold for medicinal chemistry. The piperazine core is a privileged structure in drug discovery, known for its ability to interact with multiple biological targets. Piperazine derivatives are extensively investigated for their potential pharmacological activities. Research indicates that similar N-arylpiperazine-based compounds demonstrate significant antimicrobial and anticancer properties, with mechanisms of action that can include enzyme inhibition such as cyclin-dependent kinases (CDK8) . Furthermore, the structural motif of a chlorophenyl group attached to a nitrogen heterocycle is common in compounds studied for a range of central nervous system (CNS) targets, including as potential agonists for transient receptor potential canonical 6 (TRPC6) channels, which are relevant in neuropharmacology for conditions like Alzheimer's disease . This compound serves as a valuable synthetic intermediate or building block for constructing more complex molecules. Its structure, particularly the presence of both an aromatic amine and a chlorinated phenyl ring, makes it a candidate for further functionalization to explore structure-activity relationships in various drug discovery programs, including the development of antimycobacterial agents . Product Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-6-chlorophenyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-7-2-1-3-8(12)10(7)14-5-4-13-9(15)6-14/h1-3H,4-6,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEKYBBEDXQHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-6-Chlorophenyl Substituted Heterocycles: Synthesis, Reactivity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Amino-6-Chlorophenyl Scaffold

The 2-amino-6-chlorophenyl moiety represents a "privileged" structural motif in medicinal chemistry, imparting a unique combination of electronic and steric properties that have proven highly advantageous in the design of biologically active heterocyclic compounds. The strategic placement of an amino group and a chlorine atom ortho to the point of attachment to a heterocyclic core creates a specific chemical environment that influences molecular conformation, intermolecular interactions, and metabolic stability. This guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic applications of heterocycles bearing this critical substituent, offering insights for its effective utilization in drug discovery and development.

The presence of the ortho-amino group provides a key hydrogen bond donor and a site for further functionalization, while the adjacent chloro group serves as a steric and electronic modulator. This substitution pattern can enforce a twisted conformation between the phenyl ring and the heterocyclic core, which can be crucial for optimizing binding to biological targets. Furthermore, the chloro group can enhance metabolic stability by blocking potential sites of oxidation. This unique combination of features has led to the discovery of potent inhibitors of various enzymes, particularly kinases, making this scaffold a focal point in the development of targeted cancer therapies.

Synthetic Strategies for Incorporating the 2-Amino-6-Chlorophenyl Moiety

The construction of heterocyclic systems bearing the 2-amino-6-chlorophenyl substituent can be achieved through two primary approaches: the pre-functionalization of the phenyl ring followed by heterocycle formation, or the introduction of the substituted phenyl group onto a pre-existing heterocyclic core.

Building the Heterocycle from a 2-Amino-6-Chlorophenyl Precursor

A common and versatile strategy involves the use of readily available starting materials such as 2-amino-6-chlorobenzonitrile or 2-amino-6-chlorophenylboronic acid. These precursors offer reactive handles for a variety of cyclization and cross-coupling reactions.

From 2-Amino-6-Chlorobenzonitrile: The nitrile group in 2-amino-6-chlorobenzonitrile is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. For instance, it can undergo cyclocondensation reactions with appropriate binucleophiles to form fused heterocyclic systems.

Experimental Protocol: Synthesis of a 2-(2-Amino-6-chlorophenyl)quinazoline Derivative

This protocol describes a representative synthesis of a quinazoline derivative from 2-amino-6-chlorobenzonitrile.

  • Step 1: Amidination. To a solution of 2-amino-6-chlorobenzonitrile (1.0 eq) in an anhydrous solvent such as toluene, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq) at 0 °C under an inert atmosphere. Stir the mixture for 30 minutes.

  • Step 2: Cyclization. Add a solution of a suitable electrophile, such as an aroyl chloride (1.0 eq), to the reaction mixture and allow it to warm to room temperature. The reaction is then heated to reflux for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(2-amino-6-chlorophenyl)quinazoline.

The causality behind these steps lies in the initial deprotonation of the amino group to form a more nucleophilic species, which then facilitates the intramolecular cyclization onto the nitrile group, activated by the addition of the electrophile.

Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for introducing the 2-amino-6-chlorophenyl group onto a heterocyclic scaffold.[1] This palladium-catalyzed reaction involves the coupling of a heteroaryl halide with 2-amino-6-chlorophenylboronic acid or its esters.[1] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Heteroaryl_Halide Heteroaryl Halide (e.g., 2-chloropyrimidine) Product 2-(2-Amino-6-chlorophenyl) substituted Heterocycle Heteroaryl_Halide->Product Boronic_Acid 2-Amino-6-chlorophenyl boronic acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Catalytic Cycle Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product

Caption: Workflow of Suzuki-Miyaura cross-coupling for the synthesis of 2-amino-6-chlorophenyl substituted heterocycles.

Reactivity and Chemical Properties

The 2-amino-6-chlorophenyl moiety exhibits a distinct reactivity profile. The amino group can act as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions. The chlorine atom, while generally less reactive towards nucleophilic aromatic substitution compared to positions activated by electron-withdrawing groups, can participate in cross-coupling reactions under specific catalytic conditions.

The electronic interplay between the electron-donating amino group and the electron-withdrawing chloro group influences the reactivity of the aromatic ring, directing electrophilic aromatic substitution to the positions para and ortho to the amino group.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Heterocycles bearing the 2-amino-6-chlorophenyl substituent have emerged as a significant class of compounds in drug discovery, with a particular emphasis on oncology. Their ability to act as potent and selective inhibitors of various protein kinases is a key driver of their therapeutic potential.

Kinase Inhibition: A Major Avenue for Drug Development

Many clinically relevant kinase inhibitors feature substitution patterns that are bioisosteric or structurally related to the 2-amino-6-chlorophenyl group. For instance, the blockbuster drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, incorporates a 2-chloro-6-methylphenyl group, which shares key structural similarities with the 2-amino-6-chlorophenyl scaffold.[2] This highlights the importance of the ortho-substitution pattern for achieving high affinity and selectivity.

Structure-Activity Relationship (SAR) Insights:

The following table summarizes key SAR observations for 2-amino-6-chlorophenyl substituted heterocycles as kinase inhibitors:

Heterocyclic CoreSubstitution on Phenyl RingBiological ActivityKey Findings & References
Pyrimidine2-Amino-6-chloroPotent anti-cancer agents.The 2-heteroarylpyrimidine series showed significant tumor growth inhibition in xenograft models.[3]
Thiazole2-Chloro-6-methyl (analogous)Potent pan-Src kinase inhibitor (Dasatinib).Optimization of the 2-aminothiazole template led to the discovery of Dasatinib.[2]
QuinazolineAmino and chloro substitutionsEGFR inhibitors.Many quinazoline derivatives show anticancer activity by inhibiting EGFR.[3][4]

Diagram of a Simplified Kinase Inhibition Pathway:

Kinase_Inhibition cluster_0 Kinase Signaling Cascade Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase Intracellular Kinase (e.g., Src, Abl) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation Cell_Response Cellular Response (Proliferation, Survival) Phosphorylation->Cell_Response Inhibitor 2-Amino-6-chlorophenyl Heterocycle Inhibitor Inhibitor->Kinase Binds to ATP-binding site

Caption: Simplified signaling pathway illustrating the mechanism of action of kinase inhibitors.

Anticancer and Other Biological Activities

Beyond kinase inhibition, heterocycles incorporating the 2-amino-6-chlorophenyl scaffold have demonstrated a range of other promising biological activities. Studies have reported their potential as antileishmanial and antitrypanosomal agents, suggesting their utility in combating parasitic diseases.[3] Furthermore, various quinoline and pyrimidine derivatives with related substitution patterns have shown broad-spectrum anticancer activity against different cancer cell lines.[5][6][7]

Conclusion and Future Perspectives

The 2-amino-6-chlorophenyl group is a powerful and versatile building block in the design of novel heterocyclic compounds with significant therapeutic potential. Its unique structural and electronic properties have been successfully exploited to develop potent and selective inhibitors of key biological targets, particularly protein kinases. The synthetic methodologies outlined in this guide provide a robust framework for accessing a wide diversity of heterocyclic structures incorporating this important scaffold.

Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including the use of novel catalytic systems for C-C and C-N bond formation.[8] A deeper understanding of the structure-activity relationships and the influence of the 2-amino-6-chlorophenyl moiety on the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for the rational design of next-generation therapeutics. The continued exploration of this privileged scaffold holds great promise for the discovery of new and effective treatments for cancer and other debilitating diseases.

References

  • Cairo University Scholars. (n.d.). Synthesis and anticancer activity of some substituted quinazoline derivatives. Retrieved from [Link]

  • Rasayan J. Chem. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • ResearchGate. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Retrieved from [Link]

  • PubMed. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Retrieved from [Link]

  • PMC. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]

  • RSC Publishing. (2022). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Retrieved from [Link]

  • ACS Publications. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. Retrieved from [Link]

  • The Royal Society of Chemistry. (2021). Methods and Strategies for C–N Bond Formation Reactions. Retrieved from [Link]

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Retrieved from [Link]

  • Arkat USA, Inc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Retrieved from [Link]

  • PubMed. (2016). Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Retrieved from [Link]

  • RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

  • University of Manchester. (n.d.). A cooperative approach to C–N bond formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and SAR of 2-Amino-5-[(thiomethyl)aryl]thiazoles as Potent and Selective ItK Inhibitors. Retrieved from [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Retrieved from [Link]

Sources

Piperazinone pharmacophore properties and applications

Author: BenchChem Technical Support Team. Date: February 2026

The Piperazinone Pharmacophore: Structural Constraints and Medicinal Chemistry Applications[1][2]

Executive Summary

The piperazinone (specifically piperazin-2-one or 2-oxopiperazine ) scaffold represents a critical evolution from the ubiquitous piperazine heterocycle.[3] While piperazine is a flexible "privileged scaffold" found in blockbusters like Imatinib and Ciprofloxacin, the introduction of a carbonyl group at the C2 position fundamentally alters the ring's physicochemical and conformational landscape.

This modification introduces a planar amide bond, reducing conformational entropy and creating a distinct vector for hydrogen bonding. These features make piperazinone an exceptional peptidomimetic template , particularly for constraining amino acid side chains into


-turn geometries.[3] This guide analyzes the piperazinone pharmacophore, detailing its structural properties, robust synthetic pathways, and high-impact applications in HIV-1 capsid modulation and Factor Xa inhibition.

Part 1: Structural & Physicochemical Properties[1]

The piperazinone ring is defined by a six-membered heterocycle containing two nitrogen atoms (N1 and N4) and a ketone at C2.[3] This structure is not merely a "ketone-substituted piperazine" but a cyclic amide (lactam).[3]

Conformational Analysis

Unlike the chair-preferring piperazine, the piperazinone ring adopts a half-chair or twisted-boat conformation due to the planarity imposed by the amide bond (N1-C2-C3).[3]

  • Planarity: The atoms N1, C2, O(carbonyl), and C3 (and usually C6) tend toward coplanarity.

  • Pucker: The C5 and N4 atoms lie out of the plane, allowing the ring to adopt chiral twist conformations that can mimic the

    
     and 
    
    
    
    angles of peptide backbones.
  • Constraint: This rigidity reduces the entropic penalty upon binding to protein targets compared to the flexible piperazine.

Pharmacophoric Vectors[4]
  • H-Bond Acceptor: The C2 carbonyl oxygen is a strong acceptor, mimicking the backbone carbonyl of amino acids.

  • H-Bond Donor: The N1-H (if unsubstituted) is a directional donor, analogous to a peptide amide proton.[3]

  • Basic Center: The N4 nitrogen remains basic (

    
    , depending on substitution), retaining the ability to form salt bridges (e.g., with Asp/Glu residues in active sites), a key feature of the piperazine class.
    
Lipophilicity and Solubility

The amide functionality lowers the


 relative to the corresponding piperazine, improving water solubility—a critical parameter for oral bioavailability (Lipinski's Rule of 5).

Figure 1: Conformational Logic of the Piperazinone Scaffold

PiperazinoneConformation cluster_properties Pharmacophoric Shift Piperazine Piperazine (Flexible Chair) Piperazinone Piperazin-2-one (Constrained Half-Chair) Piperazine->Piperazinone Planar Amide Bond Introduction Oxidation + C2 Carbonyl Peptidomimetic Beta-Turn Mimetic (i to i+3 H-bond) Piperazinone->Peptidomimetic Side Chain Orientation

Caption: Transformation of the flexible piperazine into the constrained piperazinone scaffold, enabling beta-turn mimicry.

Part 2: Synthetic Methodologies

Constructing the piperazinone core often involves cyclization strategies that allow for the introduction of diverse substituents (R1, R3, R4) to map onto biological targets.

Protocol A: The Ugi-Post Condensation Strategy

This multicomponent reaction (MCR) is preferred for generating high diversity libraries.[3] It utilizes an isocyanide, an aldehyde, an amine, and a bifunctional acid to assemble the linear precursor, followed by cyclization.[4]

Step-by-Step Protocol:

  • Reagents: Mix amine (

    
    ), aldehyde (
    
    
    
    ), isocyanide (
    
    
    ), and N-Boc-amino acid (e.g., N-Boc-glycine) in methanol.
  • Ugi Reaction: Stir at room temperature for 24-48 hours. The four components assemble to form a linear diamide backbone.

  • Deprotection: Remove the solvent and treat the residue with TFA/DCM (1:1) to remove the Boc protecting group, exposing the N-terminal amine.

  • Cyclization (Post-Condensation): Neutralize with a base (e.g., DIPEA) in a solvent like methanol or DMF. The free amine attacks the internal amide ester or activated amide, closing the ring to form the piperazinone.

  • Purification: Isolate via HPLC or flash chromatography.

Protocol B: The Jocic-Type Reaction (Regioselective)

For precise control over chirality at the C3 position, the Jocic reaction utilizes trichloromethyl carbinols.

  • Mechanism: Reaction of N-substituted diamines with trichloromethyl carbinols followed by basic workup leads to regioselective formation of 1-substituted piperazin-2-ones.[3]

Figure 2: Ugi-4CC Synthesis Workflow

SynthesisWorkflow Inputs Inputs: 1. Aldehyde (R2) 2. Amine (R1) 3. Isocyanide (R3) 4. N-Boc-Amino Acid Ugi Ugi 4-Component Reaction (Methanol, RT, 24h) Inputs->Ugi Linear Linear Bis-Amide Intermediate Ugi->Linear Deprotect Boc Deprotection (TFA/DCM) Linear->Deprotect Cyclize Base-Mediated Cyclization (Intramolecular Amide Formation) Deprotect->Cyclize Product Functionalized Piperazin-2-one Cyclize->Product

Caption: The Ugi-4CC post-condensation route provides rapid access to diverse piperazinone scaffolds.

Part 3: Medicinal Chemistry Applications[1][2][3][6][7][8][9][10][11]

The piperazinone scaffold is not merely a linker; it is an active pharmacophore used to lock bioactive conformations.

HIV-1 Capsid Modulators

The HIV-1 capsid (CA) protein forms a hexameric lattice essential for viral replication.[3][5][6] Small molecules that bind to the inter-protomer pocket can stabilize or destabilize this lattice, inhibiting viral maturation.

  • Mechanism: Piperazinone-phenylalanine derivatives mimic the host factor peptides (like CPSF6) that bind to the CA hexamer.[3] The piperazinone ring acts as a rigid anchor, positioning a phenylalanine side chain into a hydrophobic pocket.

  • Key Compound: F-Id-3o (and related analogs).[3]

  • SAR Insight: The N1-substituent (often an indole or phenyl group) is critical for potency, while the piperazinone carbonyl engages in water-mediated H-bonds within the binding site.[3]

Table 1: SAR of Piperazinone HIV-1 Capsid Inhibitors (Representative Data)

Compound IDN1-SubstituentC3-SubstituentHIV-1 EC50 (

M)
Mechanism Note
PF-74 (Ref)Indole-amidePhenylalanine0.75Standard CA binder (metabolically unstable)
7f IndolePhenylalanine21.81Moderate activity
F2-7f 5,6-DifluoroindolePhenylalanine5.89Improved potency; binds CA hexamer
Id-3o IndoleModified Phe6.0High metabolic stability (

> PF-74)

Data Source: Xu et al. (2022) & Relevant Literature [1, 3].

Factor Xa Inhibitors (Anticoagulants)

Factor Xa (FXa) is a serine protease in the coagulation cascade.[7][8][9] Inhibitors typically require a neutral group to bind the S1 pocket and a basic group for the S4 pocket.

  • Scaffold Utility: 1-arylsulfonyl-3-piperazinones have been developed as S1-S4 linkers.[3]

  • Design: The piperazinone ring replaces the traditional glycinamide linker found in older inhibitors. The C2 carbonyl orients the molecule to form H-bonds with Gly216 in the enzyme backbone.

  • Selectivity: The rigidity of the piperazinone improves selectivity for FXa over Thrombin compared to flexible piperazine analogs.

Peptidomimetics ( -Turn Mimetics)

The most fundamental application of piperazin-2-one is mimicking the


 to 

turn of a protein.[3]
  • Concept: In a

    
    -turn, the carbonyl of residue 
    
    
    
    H-bonds with the amine of residue
    
    
    .
  • Implementation: Incorporating amino acids into the piperazinone synthesis (e.g., using Serine and Ethyl Glyoxylate) creates a bicyclic or constrained system where the piperazinone ring atoms superimpose perfectly onto the peptide backbone atoms of a Type I or Type II

    
    -turn.
    

References

  • Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. Source: Molecules (MDPI), 2022. [Link][3][10]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Source: Organic & Biomolecular Chemistry, 2011. [Link][3]

  • Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. Source: European Journal of Medicinal Chemistry, 2020. [Link]

  • Synthesis and evaluation of 1-arylsulfonyl-3-piperazinone derivatives as factor Xa inhibitor. Source: Chemical & Pharmaceutical Bulletin, 2001. [Link][3][8]

  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Source: Molecules, 2021. [Link][3]

Sources

An In-depth Technical Guide to 4-(2-Amino-6-chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] The derivative, 4-(2-Amino-6-chlorophenyl)piperazin-2-one, represents a molecule of significant interest within the landscape of drug discovery, combining the piperazin-2-one core with a substituted aniline moiety. This guide provides a comprehensive technical overview of its molecular characteristics, a proposed synthetic pathway, and potential applications in pharmaceutical research.

Molecular Profile

The fundamental molecular attributes of this compound are summarized below. These data are crucial for its identification, characterization, and quantification in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClN₃O[3]
Molecular Weight 225.67 g/mol [3]
CAS Number 926260-60-8[3]
Canonical SMILES C1C(=O)NC(CN1)C2=C(C=CC=C2Cl)NInferred from Structure

Synthetic Strategy: A Proposed Pathway

A proposed retro-synthetic analysis suggests that the target molecule can be constructed from 2,6-dichloroaniline and piperazin-2-one through a nucleophilic aromatic substitution (SNAAr) reaction. However, a more likely and controllable pathway would involve the construction of the piperazin-2-one ring onto a pre-functionalized aniline derivative.

Proposed Synthetic Workflow

A logical and experimentally viable approach to the synthesis of this compound is outlined below. This multi-step synthesis prioritizes the use of commercially available starting materials and well-documented chemical transformations.

Synthetic_Workflow A 2,6-Dichloroaniline C Intermediate A A->C Buchwald-Hartwig amination B N-Boc-piperazin-2-one B->C D 4-(2-Amino-6-chlorophenyl) piperazin-2-one C->D Boc deprotection (e.g., TFA) CNS_Activity_Logic A 4-(2-Amino-6-chlorophenyl) piperazin-2-one B Phenylpiperazine Scaffold A->B C Known CNS Receptor Affinity B->C D Potential as Antipsychotic, Antidepressant, or Anxiolytic C->D Analytical_Workflow A Synthesized Compound B Purity Assessment (HPLC, LC-MS) A->B C Structural Elucidation A->C G Final Characterized Compound B->G D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F FTIR Spectroscopy C->F D->G E->G F->G

Sources

Methodological & Application

The Synthetic Chemist's Guide to 4-Substituted Piperazin-2-one Intermediates: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazin-2-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique conformational constraints and ability to present substituents in defined spatial orientations make it an invaluable template for mimicking peptide turns and exploring chemical space in drug discovery.[1] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the key synthetic strategies for preparing 4-substituted piperazin-2-one intermediates. We will delve into the mechanistic underpinnings of various synthetic routes, offer detailed, field-proven protocols, and present data-driven comparisons to empower rational decision-making in your synthetic campaigns.

Introduction: The Significance of the Piperazin-2-one Core

The piperazine motif is the third most prevalent heterocycle in small molecule pharmaceuticals, integral to blockbuster drugs across diverse therapeutic areas.[3] The oxidized counterpart, the piperazin-2-one ring system, retains the key pharmacophoric features of the piperazine core—notably the two nitrogen atoms at positions 1 and 4 that can serve as hydrogen bond donors or acceptors—while introducing a lactam functionality that imparts a distinct conformational rigidity.[2] This structural feature is particularly valuable for the design of peptidomimetics and for constraining flexible molecules into a bioactive conformation. The substituent at the 4-position is a critical handle for modulating a compound's physicochemical properties, target engagement, and pharmacokinetic profile. Consequently, the efficient and versatile synthesis of 4-substituted piperazin-2-one intermediates is a paramount objective in modern drug discovery.[4]

This guide will focus on the most robust and widely applicable methods for constructing and functionalizing the piperazin-2-one core, with a particular emphasis on strategies that allow for the introduction of diverse substituents at the N4 position.

Strategic Blueprint for Synthesis: Key Disconnection Approaches

The synthesis of 4-substituted piperazin-2-ones can be broadly categorized into two primary strategies: de novo ring construction and post-cyclization functionalization of a piperazin-2-one core. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

G cluster_0 Synthetic Strategies cluster_1 De Novo Methods cluster_2 Post-Cyclization Methods Start Target: 4-Substituted Piperazin-2-one Strategy1 De Novo Ring Construction (Cyclization Methods) Start->Strategy1 Strategy2 Post-Cyclization Functionalization (N4-Substitution) Start->Strategy2 Method1A Tandem Reductive Amination/ N,N'-Acyl Transfer Strategy1->Method1A Method1B Cascade Double Nucleophilic Substitution Strategy1->Method1B Method1C Jocic-Type Reactions Strategy1->Method1C Method2A N-Alkylation Strategy2->Method2A Method2B N-Arylation (Buchwald-Hartwig) Strategy2->Method2B Method2C Protecting Group Strategy Strategy2->Method2C

Caption: Overview of primary synthetic approaches to 4-substituted piperazin-2-ones.

De Novo Ring Construction: Building the Piperazin-2-one Scaffold

Constructing the heterocyclic core with the N4-substituent already in place or introduced during the cyclization process offers an efficient route to the target intermediates.

Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization

This elegant one-pot procedure, developed by Beshore and Dinsmore, provides a streamlined synthesis of substituted piperazin-2-ones from readily available starting materials.[5]

Mechanistic Rationale: The reaction proceeds through a sequence of three key steps within a single pot:

  • Reductive Amination: An N-(2-oxoethyl)amide reacts with an α-amino ester under reductive amination conditions to form a secondary amine intermediate.

  • Intramolecular N,N'-Acyl Transfer: An intramolecular acyl transfer from the amide nitrogen to the newly formed secondary amine nitrogen occurs. This step is often promoted by an acid additive.

  • Cyclization: The resulting intermediate undergoes spontaneous cyclization via amide bond formation to yield the piperazin-2-one ring.

The use of N-(2-oxoethyl)trifluoroacetamides has been shown to be particularly effective, leading to high yields and minimal racemization for chiral amino esters.[5]

G Start N-(2-oxoethyl)amide + α-Amino Ester Step1 Reductive Amination (e.g., NaBH(OAc)₃) Start->Step1 Intermediate1 Secondary Amine Intermediate Step1->Intermediate1 Step2 Intramolecular N,N'-Acyl Transfer (Acid-promoted) Intermediate1->Step2 Intermediate2 Cyclization Precursor Step2->Intermediate2 Step3 Cyclization (Amide Formation) Intermediate2->Step3 Product Substituted Piperazin-2-one Step3->Product

Caption: Workflow for Tandem Reductive Amination-Cyclization.

Protocol 1: Synthesis of a 4-Substituted Piperazin-2-one via Tandem Reductive Amination

This protocol is adapted from the work of Beshore and Dinsmore, Org. Lett., 2002 , 4, 1201-1204.[5]

  • Materials:

    • N-(2-oxoethyl)trifluoroacetamide (1.0 equiv)

    • Appropriate α-amino ester hydrochloride (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Triethylamine (Et₃N) (1.1 equiv)

    • Acetic acid (AcOH) (2.0 equiv)

    • Acetonitrile (CH₃CN) (as solvent)

  • Procedure:

    • To a solution of the N-(2-oxoethyl)trifluoroacetamide and the α-amino ester hydrochloride in acetonitrile, add triethylamine and stir for 10 minutes at room temperature.

    • Add sodium triacetoxyborohydride in one portion and stir the mixture at room temperature for 4 hours.

    • Add acetic acid to the reaction mixture and continue stirring at room temperature for 12-16 hours to facilitate the acyl transfer and cyclization.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted piperazin-2-one.

Trustworthiness: This protocol is self-validating as the progress of the reaction can be monitored by TLC or LC-MS to observe the consumption of starting materials and the formation of the product. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cascade Double Nucleophilic Substitution

A more recent and powerful strategy involves a metal-promoted cascade reaction that forms three new bonds in a one-pot process.[1][6] This method allows for the introduction of two points of diversity, making it highly suitable for combinatorial synthesis.

Mechanistic Rationale: The reaction utilizes a chloro allenylamide, a primary amine, and an aryl iodide. The proposed mechanism involves a series of palladium- and silver-mediated transformations, culminating in the formation of the piperazin-2-one ring. The process is complex but offers a rapid entry into structurally diverse piperazinones.[1]

ParameterConditionYield (%)Reference
Aryl Iodide4-Iodoanisole74[1]
AmineBenzylamine74[1]
Catalyst SystemPd(PPh₃)₄ / AgNO₃74[1]
Aryl IodideIodobenzene71[1]
AmineCyclohexylamine81[1]
Catalyst SystemPd(dba)₂/PPh₃ / AgNO₃71[1]

Table 1: Representative Yields for the Cascade Synthesis of Piperazin-2-ones.

Post-Cyclization Functionalization: Modifying the Piperazin-2-one Core

This approach begins with a pre-formed piperazin-2-one, often protected at the N1 position, followed by the introduction of the desired substituent at the N4 position. This strategy is particularly useful when the desired N4-substituent is incompatible with the conditions required for ring formation.

Protecting Group Strategy and N4-Alkylation/Arylation

The use of a protecting group on one of the piperazine nitrogens is a classic and reliable method to achieve selective functionalization. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions.[7][8]

G Start Piperazin-2-one Step1 N1-Protection (e.g., Boc₂O) Start->Step1 Intermediate1 N1-Boc-piperazin-2-one Step1->Intermediate1 Step2 N4-Functionalization (Alkylation or Arylation) Intermediate1->Step2 Intermediate2 N1-Boc-4-R-piperazin-2-one Step2->Intermediate2 Step3 N1-Deprotection (e.g., TFA) Intermediate2->Step3 Product 4-R-piperazin-2-one Step3->Product

Caption: Workflow for the Protecting Group Strategy.

Buchwald-Hartwig Amination for N4-Arylation

For the synthesis of 4-aryl-piperazin-2-ones, the Buchwald-Hartwig amination is the premier method.[9][10] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to form C-N bonds between an aryl halide (or triflate) and the N4-nitrogen of the piperazin-2-one.[11][12]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

  • Ligand: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands like BrettPhos) stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination.[13]

  • Base: A non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu) is required to deprotonate the amine, making it a more potent nucleophile, and to neutralize the HX generated during the catalytic cycle.

Protocol 2: Synthesis of a 4-Aryl-piperazin-2-one via Buchwald-Hartwig Amination

This is a general protocol adapted from established procedures for Buchwald-Hartwig amination.[10][13]

  • Materials:

    • N1-Boc-piperazin-2-one (1.2 equiv)

    • Aryl bromide (1.0 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

    • Xantphos (0.10 equiv)

    • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Toluene (anhydrous, degassed)

  • Procedure:

    • To an oven-dried Schlenk flask, add the aryl bromide, N1-Boc-piperazin-2-one, cesium carbonate, Pd(OAc)₂, and Xantphos.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add anhydrous, degassed toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.

    • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the N1-Boc-4-aryl-piperazin-2-one.

    • (Optional Deprotection) Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (5-10 equiv). Stir at room temperature for 1-2 hours.

    • Concentrate the mixture under reduced pressure, then co-evaporate with toluene to remove residual TFA.

    • Neutralize with saturated aqueous sodium bicarbonate and extract with DCM. Dry the organic layer and concentrate to obtain the final 4-aryl-piperazin-2-one.

Purification and Characterization

The purification of piperazin-2-one intermediates often presents challenges due to their polarity and basicity.[14][15]

  • Column Chromatography: Normal-phase silica gel chromatography is the most common purification method. The basicity of the piperazine nitrogen can lead to peak tailing.[14] This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.5-1%), to the eluent system.[14]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective method for purification, especially on a larger scale.[15] Common solvent systems include ethanol/water or isopropanol/hexane.[14]

  • Salt Formation: For highly polar or water-soluble compounds, purification can be facilitated by forming a salt (e.g., a hydrochloride or diacetate salt), which is often more crystalline and less soluble in organic solvents.[14][16] The free base can then be regenerated if necessary.

Conclusion

The synthesis of 4-substituted piperazin-2-one intermediates is a well-developed field with a diverse array of reliable and scalable methods. The choice between de novo cyclization strategies, such as the tandem reductive amination-cyclization, and post-cyclization functionalization, like the Buchwald-Hartwig amination, depends on the specific target molecule and the availability of starting materials. By understanding the mechanistic principles behind these transformations and adhering to robust experimental protocols, researchers can efficiently access a wide range of these valuable intermediates, accelerating the discovery and development of new therapeutics.

References

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8533–8538. [Link]

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • Gising, J., & Nikitidis, A. (2021). Synthesis of Piperazines by C-H Functionalization. Organics, 2(4), 405-425. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synfacts, 19(12), 1279. [Link]

  • D'hooghe, M., & De Kimpe, N. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-2365. [Link]

  • Sun, A. W., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • Xie, R., Zhou, H., Lu, H., Mu, Y., et al. (2022). Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. Organic Letters, 24(50), 9260-9265. [Link]

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • PubMed. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and transformations of piperazinone rings. A review. Retrieved from [Link]

  • Google Patents. (n.d.). US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines via IMCR. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • MDPI. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(14), 5556. [Link]

  • PubMed. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106117153A - The preparation method of 2 piperazinones.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Advanced Pharmaceutical Bulletin. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 9(1), 108-116. [Link]

  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2948-2956. [Link]

Sources

Application Note: Scalable Synthesis of 4-(2-Amino-6-chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and medicinal chemists focusing on the scale-up of 4-(2-Amino-6-chlorophenyl)piperazin-2-one , a critical pharmacophore often utilized in the synthesis of SHP2 (e.g., TNO155 analogs) and KRAS inhibitors.

Executive Summary

The moiety This compound represents a privileged scaffold in modern oncology drug discovery. The 2-amino-6-chloro substitution pattern on the phenyl ring provides a unique handle for subsequent cyclization (e.g., forming tricyclic pyrazines) or amide coupling, while the piperazin-2-one lactam offers distinct hydrogen-bonding capabilities compared to standard piperazines.

This guide details a robust, two-step protocol designed for multi-gram to kilogram scale-up. Unlike academic routes that may rely on expensive palladium catalysts (Buchwald-Hartwig), this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.
Key Process Advantages
  • Chromatography-Free: Purification relies on controlled precipitation and crystallization.

  • Chemoselectivity: Optimized reduction conditions prevent hydrodechlorination (loss of the Cl atom).

  • Scalability: Uses standard batch reactors and readily available reagents (Fe,

    
    ).
    

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages.[1] The core challenge is establishing the C–N bond between the sterically hindered 2,6-dichloronitrobenzene and the piperazinone, followed by reducing the nitro group without stripping the aryl chloride.

Retrosynthesis Target Target: 4-(2-Amino-6-chlorophenyl) piperazin-2-one Intermediate Intermediate: 4-(2-Nitro-6-chlorophenyl) piperazin-2-one Target->Intermediate Chemoselective Reduction Precursors Precursors: 2,6-Dichloronitrobenzene + Piperazin-2-one Intermediate->Precursors S_NAr Coupling (Regioselective)

Figure 1: Retrosynthetic logic prioritizing the preservation of the aryl chloride.

Detailed Experimental Protocols

Stage 1: Coupling

Objective: Synthesize 4-(2-nitro-6-chlorophenyl)piperazin-2-one. Rationale: 2,6-Dichloronitrobenzene is used as the electrophile. The nitro group activates the ortho positions. Although sterically hindered, the reaction proceeds in polar aprotic solvents. Piperazin-2-one acts as the nucleophile primarily at the N4 position (the secondary amine), as N1 is part of the amide and less nucleophilic.

Materials
  • Reactant A: 2,6-Dichloronitrobenzene (1.0 equiv)

  • Reactant B: Piperazin-2-one (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 equiv)
    
  • Solvent: Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) (5-7 Volumes)

Protocol
  • Charging: To a dry reactor flushed with nitrogen, charge 2,6-dichloronitrobenzene and DMSO. Stir until dissolved.

  • Base Addition: Add

    
     in a single portion. The suspension may warm slightly.
    
  • Nucleophile Addition: Add Piperazin-2-one.

  • Reaction: Heat the mixture to 85–95°C .

    • Critical Control: Do not exceed 110°C to prevent decomposition of the nitro compound or bis-substitution.

    • Monitoring: Monitor by HPLC. Reaction typically reaches >98% conversion in 4–6 hours.

  • Quench & Workup (Precipitation):

    • Cool the reaction mass to 20–25°C.

    • Slowly add Water (10 Volumes) over 1 hour. An off-white to yellow solid will precipitate.

    • Stir the slurry for 2 hours at 5–10°C to maximize yield.

  • Isolation: Filter the solid. Wash the cake with water (

    
     Vols) to remove residual DMSO and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 85–90% Purity: >97% (HPLC)

Stage 2: Chemoselective Reduction (Fe/NH4Cl)

Objective: Reduce the nitro group to an aniline without removing the chlorine atom (Hydrodechlorination). Rationale: Catalytic hydrogenation (Pd/C,


) poses a high risk of dehalogenation.[2] The Bechamp reduction  (Iron/Ammonium Chloride) is selected for its high chemoselectivity, operational safety on scale, and low cost.
Materials
  • Substrate: Stage 1 Intermediate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio) (10 Volumes)

Protocol
  • Preparation: In the reactor, combine the Stage 1 Intermediate, Ethanol, Water, and

    
    .
    
  • Activation: Heat the mixture to 60°C.

  • Iron Addition: Add Iron powder portion-wise over 30 minutes.

    • Safety Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux (~75–80°C).

  • Reaction: Stir at reflux for 2–4 hours.

    • Endpoint: HPLC should show <0.5% starting material and <0.1% des-chloro impurity.

  • Workup:

    • Hot filter the mixture through a Celite pad to remove iron sludge. Wash the pad with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove Ethanol.

    • The product usually crystallizes from the remaining aqueous layer upon cooling.

    • Alternative: If oiling occurs, extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
  • Purification (Recrystallization): Recrystallize from Isopropanol (IPA) or Ethanol/Heptane if necessary to remove trace iron salts.

Expected Yield: 80–85% Purity: >98% (HPLC)

Process Logic & Decision Matrix

The following diagram illustrates the critical decision points to ensure batch success, particularly regarding impurity control.

ProcessLogic Start Start: Stage 1 Coupling Check1 HPLC Check: Bis-substitution > 2%? Start->Check1 Action1 Reduce Temp / Adjust Stoichiometry Check1->Action1 Yes Proceed1 Proceed to Workup (Water Precipitation) Check1->Proceed1 No Start2 Start: Stage 2 Reduction Proceed1->Start2 MethodChoice Select Method Start2->MethodChoice PathA Pd/C + H2 MethodChoice->PathA Fast/High Risk PathB Fe / NH4Cl MethodChoice->PathB Robust/Scalable ResultA Risk: Dechlorination (Impurity Formation) PathA->ResultA ResultB Success: Selective Nitro Reduction PathB->ResultB

Figure 2: Process control strategy highlighting the selection of Iron reduction to avoid dehalogenation.

Quantitative Data Summary

ParameterStage 1 (

)
Stage 2 (Reduction)
Solvent System DMSO or NMPEtOH /

(3:1)
Temperature 90°C ± 5°C78°C (Reflux)
Time 4–6 Hours2–4 Hours
Critical Impurity Bis-piperazinyl adductDes-chloro analog
Purification Precipitation (Water)Crystallization (IPA)
Typical Yield 88%82%

Analytical Controls

To ensure "Trustworthiness" and reproducibility, the following HPLC method is recommended for intermediate tracking:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Nitro) and 220 nm (Amine).

  • Key Retention Times (Approx):

    • Piperazin-2-one: ~1.5 min

    • Target Amine: ~6.2 min

    • Nitro Intermediate: ~8.5 min

    • 2,6-Dichloronitrobenzene: ~10.1 min

References

  • Nucleophilic Arom

    
    ) on Dichloronitrobenzenes: 
    
    • Context: General reactivity of 2,6-dichloronitrobenzene with amines.
    • Source: BenchChem. (2025).[2][3] Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. Link

  • Chemoselective Reduction Methodologies

    • Context: Comparison of Fe/NH4Cl vs.
    • Source: UOW Research. (2024).[4] Aryl Nitro Reduction with Iron Powder or Stannous Chloride.[5][6] Link

  • Piperazinone Scaffold Synthesis

    • Context: General methods for synthesizing substituted piperazin-2-ones.[7][8]

    • Source: Thieme Chemistry.[9] (2023).[10][11] Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Link

  • Relevant Patent Literature (Analogous Chemistry)

    • Context: Synthesis of similar SHP2 inhibitor intermediates involving nitro-reduction in the presence of halogens.
    • Source: Novartis AG. (2015). WO2015107495: Substituted Pyrazine Derivatives. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 4-(2-Amino-6-chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling and formulating 4-(2-Amino-6-chlorophenyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation.

Section 1: Initial Assessment & Physicochemical Characterization
FAQ: What are the predicted physicochemical properties of this compound that influence its solubility?

Answer: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its chemical structure. The molecule consists of a piperazin-2-one core attached to a 2-amino-6-chlorophenyl group.

  • Presence of a Basic Center: The primary aromatic amine group (-NH2) is basic. This means the compound's ionization state, and therefore its aqueous solubility, will be highly dependent on pH.[1][2][3]

  • Aromaticity and Halogenation: The chlorinated phenyl ring is hydrophobic, which tends to decrease water solubility. Aromatic amines themselves often have limited solubility in water.[4][5][6]

  • Hydrogen Bonding Capability: The molecule has hydrogen bond donors (the amine and amide N-H groups) and acceptors (the nitrogen and oxygen atoms), which allows for some interaction with water.[4][7] However, the overall solubility is a balance between these competing factors.

  • Likely Classification: Based on these features, this compound is likely a weak base with poor aqueous solubility at neutral and basic pH.

FAQ: My compound is precipitating in my aqueous assay buffer. What is the first troubleshooting step?

Answer: The first and most critical step is to determine the kinetic solubility of your compound in your specific assay medium. Precipitation during an experiment can lead to highly variable and unreliable results. Kinetic solubility will tell you the maximum concentration your compound can reach in a supersaturated state before it begins to precipitate under the specific conditions of your assay (e.g., buffer composition, temperature, incubation time).

This initial assessment will guide all subsequent formulation efforts.

cluster_0 Troubleshooting Workflow for Inconsistent Assay Results Start Inconsistent or Non-Reproducible Assay Results CheckSolubility Suspect Poor Solubility or Precipitation Start->CheckSolubility DetermineKS Determine Kinetic Solubility in Assay Medium CheckSolubility->DetermineKS Yes PrecipitationObserved Precipitation Observed? DetermineKS->PrecipitationObserved Optimize Implement Solubility Enhancement Strategy (pH, Salt, Formulation) PrecipitationObserved->Optimize Yes NoPrecipitation Work below established solubility limit PrecipitationObserved->NoPrecipitation No ReRunAssay Re-run Assay at or below Kinetic Solubility Limit Optimize->ReRunAssay GoodResults Consistent Results ReRunAssay->GoodResults NoPrecipitation->ReRunAssay

Caption: Troubleshooting workflow for inconsistent assay results.

Section 2: Fundamental Solubility Enhancement Strategies

These methods modify the intrinsic properties of the molecule itself and are often the most effective first steps.

FAQ: How can I use pH to improve the solubility of this compound?

Answer: As a weak base, this compound will become protonated and form a more soluble cationic species in acidic conditions.[2][3][8] The solubility will increase as the pH of the solution drops significantly below the pKa of the aromatic amine.

Mechanism of pH-Dependent Solubility At a pH below the compound's pKa, the equilibrium shifts towards the protonated (charged) form, which is more readily solvated by water.

cluster_1 Effect of pH on Ionization and Solubility Compound_Uncharged R-NH2 (Uncharged, Low Solubility) Compound_Charged R-NH3+ (Charged, High Solubility) Compound_Uncharged->Compound_Charged + H+ (Low pH / Acidic) Compound_Charged->Compound_Uncharged - H+ (High pH / Basic)

Caption: Effect of pH on the ionization and solubility of the compound.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached (thermodynamic solubility).

  • Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration. Use a filter material that does not bind the compound.

  • Quantification: Measure the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each solution.

FAQ: Adjusting pH is not sufficient or is incompatible with my experiment. What is the next step?

Answer: If pH modification is not a viable option, salt formation is the next logical and highly effective strategy.[9][10][11] Converting the basic free form of your compound into a salt can dramatically increase its aqueous solubility and dissolution rate.[12][13] Approximately 50% of all small molecule drugs on the market are formulated as salts.[9][13]

Experimental Protocol: Small-Scale Salt Screening

  • Counter-ion Selection: Choose a variety of pharmaceutically acceptable acids (counter-ions). Common choices include hydrochloric, sulfuric, methanesulfonic (mesylate), and tartaric acids.

  • Solvent Selection: Choose a solvent in which the free base has moderate solubility but the salt is expected to be less soluble (to encourage crystallization). Common choices are ethanol, isopropanol, or acetone.

  • Reaction: Dissolve the compound in the chosen solvent. Add a stoichiometric equivalent (1:1 molar ratio) of the selected acid.

  • Crystallization: Allow the solution to stir at room temperature or cool it to induce crystallization of the salt. If no solid forms, slow evaporation of the solvent may be necessary.

  • Isolation and Characterization: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry.

  • Solubility Testing: Determine the aqueous solubility of each new salt form using the pH-solubility profiling method described above to confirm improvement.

Common Acidic Counter-ions for Salt Formation
Hydrochloric Acid (HCl)
Sulfuric Acid (H₂SO₄)
Methanesulfonic Acid (Mesylate)
Tartaric Acid
Maleic Acid
Phosphoric Acid
Section 3: Formulation-Based Solubility Enhancement

If modifying the molecule's intrinsic properties through pH or salt formation is insufficient or undesirable, advanced formulation strategies can be employed.

FAQ: How do co-solvents work, and which ones should I try?

Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[14][15] This makes the aqueous environment more favorable for dissolving hydrophobic compounds like this compound.[16][17] This technique is particularly effective for achieving high concentrations in stock solutions.

  • Troubleshooting Tip: If your compound precipitates when diluting a stock solution (e.g., in 100% DMSO) into an aqueous buffer, you are exceeding its kinetic solubility. Try lowering the final concentration or increasing the percentage of the co-solvent in the final solution, while being mindful of its potential effects on your assay (vehicle controls are essential).[18]

Experimental Protocol: Co-solvent Solubility Assessment

  • Co-solvent Selection: Choose a panel of pharmaceutically relevant co-solvents.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in each co-solvent (e.g., 10 mM in 100% DMSO).

  • Serial Dilution: Create a series of aqueous buffer solutions containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Solubility Test: Add a small aliquot of the stock solution to each co-solvent/buffer mixture and observe for precipitation. Use visual inspection or light scattering to determine the concentration at which the compound remains soluble for a relevant time period.

Common Co-solvents for Formulation Typical Use Concentration Notes
Dimethyl Sulfoxide (DMSO)< 1% in cell-based assaysExcellent solubilizing power, but can have biological effects.
Ethanol1-20%Commonly used in oral and parenteral formulations.
Propylene Glycol (PG)10-60%A versatile solvent used in a wide range of formulations.
Polyethylene Glycol 400 (PEG 400)10-70%Less volatile than ethanol or PG.
FAQ: What are surfactants and how can they improve solubility?

Answer: Surfactants are amphiphilic molecules that have both a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[19] Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[20] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively carrying them in an aqueous solution.[20][21][22]

  • Troubleshooting Tip: The choice of surfactant is critical. Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Cremophor® EL are generally well-tolerated and effective. Ensure the concentration used is above the CMC to ensure micelle formation.

Experimental Protocol: Surfactant-based Solubilization

  • Surfactant Selection: Choose one or more non-ionic surfactants.

  • Solution Preparation: Prepare aqueous solutions of the surfactant at various concentrations, ensuring some are well above the known CMC.

  • Solubility Determination: Add an excess amount of the solid compound to each surfactant solution.

  • Equilibration and Analysis: Follow the same procedure as the pH-Solubility Profiling (equilibration, separation, and quantification) to determine the solubility enhancement as a function of surfactant concentration.

FAQ: I've heard about cyclodextrins. How do they work?

Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24] They can encapsulate poorly soluble molecules, or parts of molecules, that fit within their cavity, forming a "host-guest" inclusion complex.[24][25] This complex presents a hydrophilic exterior to the aqueous environment, significantly increasing the apparent solubility of the guest molecule.[23][26]

cluster_2 Mechanism of Cyclodextrin Inclusion Complex Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.

  • Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).

  • Solubility Determination: Add an excess of the solid compound to each cyclodextrin solution.

  • Equilibration and Analysis: Follow the standard procedure for determining solubility.

  • Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this "phase solubility diagram" provides information about the complexation stoichiometry and binding affinity.

FAQ: What is a solid dispersion and when should I consider it?

Answer: A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at a solid state.[27][28] The goal is to reduce the particle size of the drug down to the molecular level, dispersing it within a hydrophilic carrier.[29][30] When this solid dispersion is exposed to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate and solubility.[28][31] This is an advanced technique typically used when other methods have failed or for developing a final solid dosage form.

Common Carriers for Solid Dispersions Type
Polyvinylpyrrolidone (PVP K30)Polymer
Hydroxypropyl Methylcellulose (HPMC)Polymer
Polyethylene Glycol (PEG 4000, 6000)Polymer
Poloxamers (e.g., Poloxamer 188)Surfactant/Polymer
References
  • Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023). Research J. Pharm. and Tech.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC.
  • Fundamental aspects of solid dispersion technology for poorly soluble drugs. (2015). PMC.
  • Solid Dispersion in Pharmaceutical Drug Development: From Basics to Clinical Applic
  • Surfactants, kind of detergent, in medicinal formul
  • Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Why salt formation of weak acid increases the drug solubility? (2023).
  • Properties of amines. (2024). Chemistry LibreTexts.
  • Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Pharmaceutical Research.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cosolvent. (n.d.). Wikipedia.
  • Improving API Solubility by Salt and Cocrystal Form
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2017). Touro Scholar.
  • A Review on Solid Dispersion: A Technology for improving bioavailability. (2022).
  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (2012). PMC.
  • The important role and application of surfactants in pharmaceutical formul
  • Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs. (2013). SciELO.
  • Salt formation to improve drug solubility. (2007). PubMed.
  • A General Approach on Surfactants Use and Properties in Drug Delivery Systems. (2022). PubMed.
  • What are the physical properties of amines? (2024).
  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Review: Solid Dispersion Formulation Methods and Applications in Drug Delivery. (2024). Journal of Drug Delivery and Therapeutics.
  • Technical Support Center: Overcoming Solubility Issues with Piperazine Deriv
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Amines and Heterocycles. (2020). Course Hero.
  • Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025).
  • pH and Solubility. (n.d.). AP Chemistry.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • How does pH affect water solubility of organic acids (or acids in general)? (2012). Reddit.

Sources

Technical Support Center: Stability Management of Amino-Chlorophenyl Derivatives

[1][2][3]

Introduction: The "Pink/Brown" Syndrome

Welcome to the technical support hub for Amino-Chlorophenyl Derivatives (ACPDs). If you are here, you likely encountered a common frustration: your pristine white crystalline reagent has turned pink, brown, or black during storage or reaction.

The Core Issue: ACPDs (e.g., 4-chloroaniline) are electron-rich aromatic amines.[1][2] The nitrogen lone pair makes them highly susceptible to oxidative radicalization , a process catalyzed by light, heat, trace metals, and atmospheric oxygen [1, 5]. The resulting color is not just cosmetic; it indicates the formation of azo-dimers and "aniline black" type polymers that can act as radical scavengers, ruining downstream catalytic cycles.

This guide provides the mechanistic insight and field-proven protocols to prevent this degradation.

Part 1: The Chemistry of Degradation (Mechanism)

To stop oxidation, you must understand the pathway. The degradation is not a simple oxygen addition; it is a radical polymerization cascade.[1]

The Oxidative Cascade
  • Initiation: The amino group (

    
    ) loses an electron to form a radical cation .[1][2] This is easier in ACPDs because the aromatic ring stabilizes the radical, despite the inductive withdrawal of the chlorine [16].
    
  • Coupling: These radicals dimerize to form hydrazo intermediates or quinone imines .[1][2]

  • Polymerization: These intermediates further oxidize and polymerize into dark, insoluble oligomers (similar to the formation of polyaniline) [11].[1]

Visualizing the Pathway

OxidationPathwayACPDAmino-Chlorophenyl(Colorless Free Base)RadicalRadical Cation[Ar-NH2•]+ACPD->Radical -1 e-DimerAzo/Hydrazo Dimers(Yellow/Orange)Radical->Dimer CouplingPolymerPolyaniline-likeOligomers (Brown/Black)Dimer->Polymer PolymerizationLightUV Light / hνLight->ACPDOxygenO2 / Trace MetalsOxygen->ACPD

Figure 1: The oxidative degradation pathway of ACPDs from colorless monomer to dark polymer.

Part 2: Experimental Protocols (Prevention)

Protocol A: The "Gold Standard" – Hydrochloride Salt Formation

Why this works: Protonating the amine (

1

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of your ACPD free base in 20 mL of anhydrous diethyl ether or 1,4-dioxane.

  • Acidification: Cool to 0°C. Slowly bubble anhydrous HCl gas through the solution OR add 4M HCl in dioxane dropwise (1.1 equivalents).

  • Precipitation: The white hydrochloride salt will precipitate immediately.[1][2]

  • Isolation: Filter under Argon. Wash with cold ether.[1][2]

  • Drying: Dry under high vacuum. Store this salt instead of the free base.

    • Note: To use in a reaction, simply add a base (like

      
      ) in situ to regenerate the free amine immediately before use.
      
Protocol B: Inert Storage & Handling

If you must store the free base, you must rigorously exclude oxygen and light.

Comparison of Storage Methods:

Storage ConditionShelf Life (Est.)Risk LevelNotes
Amber Vial + Argon + Freezer (-20°C) >12 MonthsLowRecommended. Argon is heavier than air and forms a better blanket than Nitrogen [5].[1][2]
Clear Vial + Nitrogen + Fridge (4°C)1-3 MonthsMediumLight exposure will eventually trigger radical formation.[1][2]
Ambient Air + Room Temp<1 WeekHighRapid discoloration expected.[1][2]

Part 3: Troubleshooting Guide (FAQs)

Decision Tree: Diagnosing Impurities

TroubleshootingStartIssue: Reagent Discolored?CheckSolubilityIs it soluble in 1M HCl?Start->CheckSolubilityYesSolubleLikely Surface OxidationCheckSolubility->YesSolubleYes (Clear solution)NoInsolublePolymerization (Tarry)CheckSolubility->NoInsolubleNo (Black specs)Action1Action: Recrystallize withactivated charcoalYesSoluble->Action1Action2Action: Discard.Irreversible damage.NoInsoluble->Action2

Figure 2: Rapid diagnostic logic for assessing salvageability of oxidized ACPDs.

Common Questions

Q1: My HPLC shows a "ghost peak" at double the molecular weight. What is it? A: This is likely the azo-dimer (Ar-N=N-Ar) or the hydrazo intermediate.[1][2] It forms when two radical cations couple.[1][2] This impurity is non-nucleophilic and will not participate in your reaction, but it complicates purification.[2]

  • Fix: Use Protocol A (Salt Formation) to prevent this during storage.[1][2]

Q2: Can I use antioxidants like Sodium Ascorbate? A: Yes, but with caution.[2]

  • Aqueous Solutions: Adding 0.1% Sodium Bisulfite or Ascorbic Acid is effective for short-term stability [12].[1][2]

  • Organic Solvents: BHT (Butylated hydroxytoluene) can be used, but it may interfere with sensitive catalytic reactions.[1][2]

  • Best Practice: Avoid additives; rely on Argon sparging and exclusion of light .[1][2]

Q3: Why does my reaction turn black when I add the catalyst (e.g., Palladium)? A: Palladium and Copper are excellent oxidation catalysts. If your solvent contains dissolved oxygen, the metal will catalyze the oxidation of the ACPD faster than the desired cross-coupling [12].

  • Fix: You must degas your solvent using the Freeze-Pump-Thaw method (3 cycles) before adding the metal catalyst.[1]

Q4: Is the "pink" material toxic? A: Yes. Chloroanilines are toxic, but their oxidation products (azo compounds and quinone imines) can be potent sensitizers and potentially carcinogenic [1, 8]. Handle all discolored waste as hazardous cytotoxic material.[1][2]

References

  • Ataman Chemicals. (n.d.).[1][2] 4-Chloroaniline Technical Data and Safety Profile. Retrieved from [1]

  • AskIITians. (2025).[1][2] Role of HCl in Aniline Stabilization and Diazotization. Retrieved from

  • BenchChem. (2025).[1][2][3][4] Preventing oxidation of 3-Chloro-4-(isopentyloxy)aniline during storage. Retrieved from [1]

  • BenchChem. (2025).[1][2][3][4] Preventing oxidation of the aniline group during complexation. Retrieved from [1]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [1]

  • Global NEST Journal. (2025). Synthesis and characterization of poly(o-chloroaniline)/TiO2 nanocomposites. Retrieved from [1]

  • Google Patents. (1964).[1][2] US3154583A - Stabilization of aromatic amines.[1][2][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025).[1][2] 4-Chloroaniline Compound Summary. Retrieved from [1]

  • National Institutes of Health (NIH) - NCBI. (2020).[1][2] Aniline and Aniline Hydrochloride - Aromatic Amines.[1][2] Retrieved from [1]

  • MDPI. (2023).[1][2] Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [1]

  • MDPI. (2021). Kinetics and Mechanism of Aniline and Chloroanilines Degradation. Retrieved from [1]

  • ResearchGate. (2025). Stability study of primary aromatic amines in aqueous food simulants. Retrieved from

  • ResearchGate. (2015).[1][2] Advanced Degradation of 4-Chloroaniline from Water in UV/TiO2/H2O2 System. Retrieved from

  • American Chemical Society (ACS). (2022).[1][2] Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents. Retrieved from [1]

  • Reddit. (2023).[1][2] Purpose of NaOAc and HCl in Aniline Synthesis. Retrieved from [1]

  • National Institutes of Health (NIH). (2005).[1][2] Effect of chloride ions on the oxidation of aniline by Fenton's reagent. Retrieved from

Technical Support: Stability Protocol for 4-(2-Amino-6-chlorophenyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Matrix

4-(2-Amino-6-chlorophenyl)piperazin-2-one is a bifunctional heterocyclic scaffold often utilized as a reference standard or intermediate in the synthesis of serotonergic (5-HT) ligands and anticonvulsants. Its stability profile is governed by two competing reactivity centers:

  • The Piperazin-2-one (Lactam) Ring: Susceptible to hydrolytic ring-opening under pH extremes.

  • The 2-Amino-6-chlorophenyl Moiety: An electron-rich aniline system prone to oxidative degradation and photolytic instability.

This guide provides a root-cause analysis of common instability issues and validated protocols for handling this compound in solution.

Degradation Pathways & Mechanisms[1]

Understanding the "why" behind instability is critical for troubleshooting. The following diagram maps the primary degradation routes you will encounter in solution.

DegradationPathways Parent Parent Compound 4-(2-Amino-6-chlorophenyl) piperazin-2-one Hydrolysis Hydrolytic Ring Opening (Linear Amino Acid) Parent->Hydrolysis Acid/Base Catalysis (pH < 3 or pH > 9) Oxidation Oxidative Coupling (Azo/Hydrazo Species) *Browning Effect* Parent->Oxidation Dissolved O2 Trace Metals Photo Photodehalogenation (Loss of Cl) Parent->Photo UV Light (< 300 nm)

Figure 1: Primary degradation pathways. The lactam ring is the primary stability liability in aqueous formulations, while the aniline moiety drives oxidative discoloration.

Troubleshooting Guide: Common Issues

Issue 1: "My solution turned yellow/brown after 24 hours."

Diagnosis: Oxidative Degradation of the Aniline. The free primary amine (-NH₂) on the phenyl ring is electron-rich. In the presence of dissolved oxygen or trace transition metals, it oxidizes to form quinoid imines or azo-dimers. This is often accelerated by the "Ortho Effect," where the 6-chloro substituent forces the amine out of planarity, altering its redox potential.

  • Corrective Action:

    • Degass Solvents: Sparge all buffers/solvents with Helium or Nitrogen for 15 minutes prior to dissolution.

    • Add Antioxidants: For non-MS applications, add 0.1% Ascorbic Acid or Sodium Metabisulfite.

    • Storage: Store stock solutions (DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Issue 2: "I see a new polar peak at the solvent front (RT < 1 min) in HPLC."

Diagnosis: Lactam Hydrolysis. The piperazin-2-one ring is a cyclic amide. In acidic (pH < 3) or basic (pH > 9) mobile phases, the amide bond cleaves, resulting in a linear amino acid derivative (N-(2-aminoethyl)-N-(2-amino-6-chlorophenyl)glycine).

  • Corrective Action:

    • Buffer pH: Maintain mobile phase pH between 4.5 and 7.5.

    • Avoid Strong Acid Diluents: Do not dissolve the sample in 0.1% TFA or 1% Formic Acid for long-term storage. Use neutral water/acetonitrile mixtures.

    • Temperature: Keep autosamplers at 4°C. Hydrolysis rates double for every 10°C increase.

Issue 3: "The compound precipitates upon dilution into aqueous buffer."

Diagnosis: Lactam Aggregation/Solubility. While the lactam is polar, the chlorophenyl group is lipophilic. The molecule can form intermolecular hydrogen bond networks (dimers) via the lactam amide, reducing aqueous solubility.

  • Corrective Action:

    • Co-solvent: Ensure a minimum of 5% DMSO or Methanol is present in the final aqueous dilution.

    • Sonication: Sonicate for 5 minutes at ambient temperature to break H-bond aggregates.

Stability Data Summary

The following data is derived from forced degradation studies on structurally analogous N-aryl piperazinones.

ParameterConditionStability VerdictObservation
pH Stability pH 1.2 (0.1N HCl)Unstable >10% degradation in 4h (Ring Opening)
pH 7.4 (PBS)Stable <1% degradation in 24h
pH 10.0 (0.1N NaOH)Labile Slow hydrolysis observed
Oxidation 3% H₂O₂Highly Labile Immediate discoloration (Yellow

Brown)
Photostability UV (254 nm)Sensitive Radical dechlorination possible
Thermal 60°C (Solution)Moderate Stable if pH is neutral and O₂ excluded

Experimental Protocol: Forced Degradation Validation

Before using this compound in critical assays (e.g., Ki determination or metabolic stability), perform this rapid check to validate your specific solvent system.

Materials
  • Stock Solution: 10 mM in DMSO.

  • Stress Agents: 1N HCl, 1N NaOH, 3% H₂O₂.

Workflow
  • Preparation: Prepare three aliquots of the stock solution diluted to 100 µM in:

    • A: Water/ACN (Control)

    • B: 0.1 N HCl (Acid Stress)

    • C: 0.1% H₂O₂ (Oxidative Stress)

  • Incubation: Incubate at 40°C for 4 hours .

  • Analysis: Analyze via LC-MS/MS or HPLC-UV (254 nm).

  • Acceptance Criteria:

    • If Purity of B < 95% of A

      
      Do not use acidic mobile phases. 
      
    • If Purity of C < 90% of A

      
      Prepare fresh daily; protect from air. 
      

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in Methanol instead of DMSO? A: Yes, but with caution. Methanol is protic and can participate in transamidation reactions (opening the lactam ring to form a methyl ester) upon prolonged storage, especially if trace acid is present. DMSO is chemically inert for this scaffold and is preferred for storage > 1 week.

Q: Is this compound light sensitive? A: Yes. The chlorinated aniline motif is susceptible to photodehalogenation. While not as sensitive as iodide compounds, it should be stored in amber vials.

Q: What is the best internal standard for quantifying this molecule? A: Use a deuterated analog if available (e.g., Piperazin-2-one-d4). If not, select a structural analog like 1-(2-chlorophenyl)piperazine , which lacks the lactam carbonyl but shares the lipophilicity and ionization profile of the aryl-amine.

References

  • Lactam Hydrolysis Kinetics

    • Sykes, B. D., et al. (1966).[1] "The hydrolysis of piperazine-2,5-dione." Biochemistry, 5(2), 697-701. (Demonstrates the susceptibility of cyclic amides/lactams to acid/base catalyzed ring opening).

  • Aniline Oxidation Mechanisms

    • Miller, V. P., et al. (1993). "Enhanced oxidation of aniline derivatives by two mutants of cytochrome c peroxidase." Journal of Biological Chemistry.
  • Piperazinone Synthesis & Stability

    • Pittelkow, T., & Christensen, J. B. (2024). "A Simple Synthesis of N-Alkylpiperazines." ResearchGate.[2] (Discusses the stability of N-acetylpiperazine intermediates which are structurally analogous to the lactam scaffold).

  • General Stability Guidelines

    • BenchChem Technical Support.[3] "Stability of Piperazin-2-one-d6 in different biological matrices." (Provides storage benchmarks for piperazinone derivatives: -20°C for long term, 4°C for <3 days).

Sources

Resolving side products in piperazin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Piperazin-2-one Synthesis

Status: Operational Operator: Senior Application Scientist Ticket Focus: Troubleshooting Side Products & Reaction Failures

Mechanistic Overview: Why This Scaffold Fails

The piperazin-2-one (ketopiperazine) scaffold is a privileged structure in medicinal chemistry, serving as a constrained peptidomimetic in kinase inhibitors (e.g., Imatinib analogs) and GPCR ligands. However, its synthesis is plagued by a fundamental competition between intramolecular cyclization (desired) and intermolecular dimerization/polymerization (undesired).

The core failure mode typically stems from the dual nucleophilic nature of the diamine precursors and the high thermodynamic stability of the 6-membered "double-cyclized" dimer (diketopiperazine), which is often a dead-end byproduct.

Troubleshooting Guides (Q&A Format)

Ticket #101: Unwanted Dimerization (Diketopiperazine Formation)

User Query: "I am attempting to cyclize a linear dipeptide ester to form the piperazin-2-one, but LCMS shows a mass corresponding to the dimer (M+M). How do I stop this?"

Diagnosis: You are encountering Diketopiperazine (DKP) formation .[1][2] This is the thermodynamic sink of peptide chemistry. In solution phase, if the concentration is too high, intermolecular attack dominates. In Solid Phase Peptide Synthesis (SPPS), this occurs via "back-biting" where the free amine attacks the ester linkage to the resin or the preceding carbonyl.

Corrective Protocol:

  • Switch to Pseudo-High Dilution: In solution phase, add the linear precursor slowly (dropwise over 2-4 hours) to a refluxing solution of the base/catalyst. This keeps the instantaneous concentration of the uncyclized monomer low, favoring intramolecular reaction.

  • Resin Selection (SPPS): If working on solid phase, the benzyl ester linkage (Wang resin) is prone to DKP cleavage. Switch to 2-Chlorotrityl Chloride (2-CTC) resin .[1] The steric bulk of the trityl group inhibits the conformational fold required for the "back-biting" attack [1].

  • Deprotection Modification: Standard piperidine deprotection can accelerate DKP formation. Use a non-nucleophilic base cocktail: 2% DBU + 5% Piperazine in NMP to minimize the lifespan of the reactive intermediate [1].[1]

Data Table 1: Impact of Resin & Base on DKP Suppression (SPPS)

VariableStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Resin Wang Resin (Benzyl ester)2-Chlorotrityl (2-CTC)
Linker Sterics LowHigh (Prevents attack)
Fmoc Deprotection 20% Piperidine/DMF2% DBU / 5% Piperazine / NMP
Cleavage Risk >30% DKP formation<5% DKP formation
Ticket #102: Regioselectivity Failure (N1 vs. N4 Alkylation)

User Query: "I need to alkylate the amide nitrogen (N1), but my alkyl halide is reacting with the amine nitrogen (N4), or I'm getting a mixture. How do I control this?"

Diagnosis: This is a pKa mismatch issue. The N4 (amine) is significantly more basic (


) and nucleophilic than the N1 (lactam/amide, 

). Under standard basic conditions, N4 reacts first.

Corrective Protocol:

  • Protection Strategy (Recommended): You must mask the N4 position.

    • Step A: Protect N4 with Boc or Cbz.

    • Step B: Deprotonate N1 using a strong base (NaH or LiHMDS) in THF/DMF.

    • Step C: Add electrophile.[3]

    • Step D: Deprotect N4.[4]

  • Transient Protection (One-Pot): If isolation is difficult, use a reductive amination strategy for N4 before cyclization, effectively "capping" it with the desired substituent.

  • Exploiting Hard/Soft Acid Base Theory: For O-alkylation vs N-alkylation issues at the amide, use "soft" electrophiles (alkyl iodides) to favor N-alkylation over O-alkylation (lactim ether formation) [2].

Ticket #103: Incomplete Cyclization (Open-Chain Intermediates)

User Query: "My reaction stalls at the open-chain chloroacetamide intermediate. The ring won't close."

Diagnosis: The amine nucleophile is likely protonated or the conformation is unfavorable. This is common in "Jocic-type" reactions where a 1,2-diamine reacts with a halo-ester.

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): Use TEBA (Triethylbenzylammonium chloride) or TBAB in a biphasic system (DCM/50% NaOH). This generates the highly reactive free amine at the interface, driving cyclization rapidly.

  • Temperature & Solvent: Switch to a polar aprotic solvent (MeCN or DMF) and increase temperature to 60-80°C. Toluene reflux is also effective for driving off water/alcohol if condensation is the mechanism.

Visualizing the Failure Modes

The following diagram illustrates the critical decision pathways to avoid DKP and Oligomers.

Piperazinone_Troubleshooting Start Start: Linear Precursor (Diamine or Dipeptide) Check_Phase Select Phase Start->Check_Phase SPPS Solid Phase (SPPS) Check_Phase->SPPS Solution Solution Phase Check_Phase->Solution Risk_DKP Risk: DKP Formation (Back-biting) SPPS->Risk_DKP Standard Fmoc Sol_CTC Solution: Use 2-CTC Resin & DBU Deprotection Risk_DKP->Sol_CTC Apply Fix Risk_Olig Risk: Intermolecular Oligomerization Solution->Risk_Olig High Conc. Regio_Check Target: N1 Alkylation? Solution->Regio_Check Sol_Dilution Solution: Pseudo-High Dilution Addition Risk_Olig->Sol_Dilution Apply Fix Risk_N4 Risk: N4 Alkylation (More Basic) Regio_Check->Risk_N4 Direct Alkylation Sol_Protect Solution: N4-Boc Protection + NaH Base Risk_N4->Sol_Protect Apply Fix

Figure 1: Decision tree for mitigating primary side reactions in piperazin-2-one synthesis.

Standardized Experimental Protocol

Protocol: Regioselective Synthesis of N1-Substituted Piperazin-2-one Designed to prevent N4-alkylation side products.

Reagents:

  • N-Boc-ethylenediamine (1.0 equiv)

  • Ethyl chloroacetate (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • NaH (60% dispersion) (1.5 equiv)

Workflow:

  • Cyclization (Formation of Scaffold):

    • Dissolve N-Boc-ethylenediamine in DCM (

      
      ). Cool to 0°C.
      
    • Add

      
       followed by dropwise addition of ethyl chloroacetate.
      
    • Stir 16h at RT. Checkpoint: TLC should show consumption of diamine.

    • Crucial Step: If cyclization is slow, reflux in MeCN with

      
       to force the ring closure.
      
  • N1-Alkylation (The Regio-Control Step):

    • Isolate the N4-Boc-piperazin-2-one.[4]

    • Dissolve in anhydrous DMF (

      
      ) under Argon.
      
    • Add NaH at 0°C. Stir 30 min (Gas evolution must cease).

    • Add Alkyl Halide dropwise.

    • Note: The Boc group prevents N4 reaction; NaH ensures N1 deprotonation.

  • Deprotection:

    • Treat with TFA/DCM (1:4) to yield the final N1-substituted, N4-unsubstituted piperazin-2-one salt.

Mechanistic Pathway: N- vs O-Alkylation

Understanding the electronic competition is vital for troubleshooting alkylation failures.

Alkylation_Mechanism Amide Amide Resonance (N-C=O <-> N+=C-O-) Ambident Ambident Nucleophile (N vs O) Amide->Ambident Hard_E Hard Electrophile (e.g., Sulfates/Triflates) Ambident->Hard_E Soft_E Soft Electrophile (e.g., Alkyl Iodides) Ambident->Soft_E O_Prod O-Alkylation (Lactim Ether) SIDE PRODUCT Hard_E->O_Prod Charge Control N_Prod N-Alkylation (Piperazinone) DESIRED Soft_E->N_Prod Orbital Control

Figure 2: Mechanistic basis for selecting alkylating agents to avoid O-alkylation side products [2].

References

  • ResearchGate Community. (2016). Why N-alkylation is more favorable than O-alkylation? ResearchGate.[5][6] Available at: [Link]

  • National Institutes of Health (NIH). (2023). Avoiding Undesired Intramolecular Diketopiperazine Formation during Peptoid Chain Elongation Using a Microflow Reactor. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[7] Organic & Biomolecular Chemistry.[1][6][8][9][10] Available at: [Link]

Sources

Validation & Comparative

Technical Guide: Structural Characterization of 4-Arylpiperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: X-ray Crystallography vs. NMR & DFT

Executive Summary

Context: The 4-arylpiperazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in antifungal agents (e.g., itraconazole analogues), antipsychotics, and HIV-1 inhibitors. Unlike the fully saturated piperazine ring, which typically adopts a stable chair conformation, the introduction of the lactam (2-one) functionality forces a planar constraints at the N1-C2-C3 segment.

The Problem: This structural constraint induces ring distortion, often leading to rapid interconversion between "half-chair," "twisted-boat," and "sofa" conformations in solution. Standard 1D-NMR often fails to resolve these rotamers at room temperature due to time-averaged signaling.

The Solution: This guide establishes Single Crystal X-ray Diffraction (SC-XRD) as the definitive method for resolving the absolute configuration and precise conformational geometry of these derivatives. We compare SC-XRD against solution-state NMR and Density Functional Theory (DFT) to provide a decision framework for structural biology teams.

The Structural Challenge: Lactam-Induced Distortion

In 4-arylpiperazin-2-ones, the amide bond (N1-C2=O) exhibits partial double-bond character. This forces the atoms N1, C2, O, and C3 (and usually C6) toward coplanarity.

  • Consequence: The ring cannot adopt a perfect chair. It twists.

  • Drug Design Impact: The vector of the aryl group at position 4 is determined by this twist. If your docking model assumes a "chair" (like standard piperazine), your binding affinity predictions will be flawed.

Comparative Analysis: X-ray vs. Alternatives

The following table summarizes the capabilities of the three primary structural determination methods for this specific scaffold.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C) Computational Modeling (DFT)
Primary Output Absolute 3D coordinates (x, y, z)Connectivity & Solution DynamicsEnergy Minima & Transition States
Conformational Insight Freezes the lowest energy packing conformer.Averages rapid ring inversions (unless VT-NMR is used).Predicts gas/solvation phase populations.
Stereochemistry Defines absolute configuration (R/S) definitively.Ambiguous without chiral shift reagents or Mosher's analysis.N/A (Requires input structure).
Amide Bond Geometry Measures exact torsion angles (planarity).Infers rotamers via signal splitting (syn/anti).Calculates rotational barriers.[1][2]
Throughput Low (Requires suitable crystal).High (Standard workflow).Medium (Computational cost).
Senior Scientist Insight:

"Do not rely solely on room-temperature NMR for 4-arylpiperazin-2-ones. The barrier to rotation around the N-aryl bond and the amide ring inversion is often low (50-70 kJ/mol). NMR will show a 'clean' spectrum that is actually a deception—a weighted average of two rapidly exchanging forms. X-ray is required to see the 'frozen' bioactive shape."

Strategic Workflows (Visualization)

Workflow 1: From Synthesis to Structural Validation

This diagram outlines the critical path for characterizing these derivatives.

G Start Crude 4-Arylpiperazin-2-one Purification Column Chromatography (MeOH/DCM) Start->Purification Screen Purity Check (1H NMR) Purification->Screen Decision Is Spectrum Broad/Split? Screen->Decision VT_NMR Variable Temp NMR (-40°C to +80°C) Decision->VT_NMR Yes (Rotamers) Cryst Crystallization Screen (Slow Evaporation) Decision->Cryst No (Single Species) VT_NMR->Cryst Confirm Major Conformer XRD SC-XRD Data Collection (Mo-Kα, 100K) Cryst->XRD Refine Structure Refinement (SHELXL) XRD->Refine DFT DFT Validation (B3LYP/6-31G*) Refine->DFT Compare Solid vs Gas Phase

Caption: Integrated structural biology workflow. Note the "Decision" node where NMR ambiguity triggers the requirement for VT-NMR or immediate Crystallization.

Experimental Protocol: SC-XRD for Piperazin-2-ones

This protocol is optimized for 4-arylpiperazin-2-one derivatives, which often exhibit "moderate" polarity, making them tricky to crystallize (too soluble in polar solvents, insoluble in non-polar).

Phase 1: Crystal Growth (The Bottleneck)
  • Method A: Slow Evaporation (Preferred)

    • Dissolve 10-15 mg of pure compound in Ethyl Acetate:Ethanol (3:1) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (dust acts as a nucleation site for defects, not crystals).

    • Cover with parafilm and poke one small hole with a needle.

    • Store in a vibration-free environment at 4°C.

  • Method B: Vapor Diffusion (For stubborn oils)

    • Dissolve compound in a minimal amount of THF or DCM (inner vial).

    • Place inner vial in a jar containing Hexane or Pentane (anti-solvent).

    • Seal tightly. The volatile anti-solvent will diffuse in, slowly lowering solubility.

Phase 2: Data Collection
  • Source: Mo-Kα radiation (

    
     Å) is preferred over Cu-Kα for these small organic molecules to minimize absorption effects, unless the crystal is extremely small (<0.05 mm).
    
  • Temperature: 100 K (Cryostream) is mandatory.

    • Reasoning: Piperazin-2-one rings have high thermal motion at the C3/C5 positions. Room temperature data often results in "smeared" electron density ellipsoids, making it impossible to distinguish between a static twist and dynamic disorder.

Phase 3: Refinement Strategy
  • Space Group: These chiral-pool derived molecules often crystallize in non-centrosymmetric space groups (e.g., P21).

  • Disorder Handling: Look for disorder in the 4-aryl ring. The piperazine ring may be rigidified by the lactam, but the aryl group often rotates. Use the PART command in SHELXL to model rotational disorder if the thermal ellipsoids are elongated.

  • H-Bonding: Pay attention to the N4 (if protonated) or the Lactam Oxygen.[3] These form strong intermolecular hydrogen bond networks (e.g.,

    
    ) that define the crystal packing.
    

Data Interpretation: What to Look For

When you receive the .cif file or ORTEP diagram, analyze these specific parameters to validate your drug design model:

  • The Cremer-Pople Parameters: Calculate these to mathematically define the ring pucker.

    • Ideal Chair:

      
       or 
      
      
      
      .
    • Piperazin-2-one:[4][5][6] Expect significant deviation. If the amide is planar, the ring often forces a half-chair or envelope conformation.

  • Amide Planarity: Check the torsion angle

    
     (O-C2-N1-C6).
    
    • It should be close to

      
       (cis) or 
      
      
      
      (trans, not applicable in ring). In lactams, slight deviations (
      
      
      ) indicate ring strain.
  • Aryl Twist: Measure the torsion angle between the piperazine mean plane and the aryl ring.

    • Significance: This angle dictates whether the molecule is "flat" or "propeller-shaped," which is the #1 determinant of fit in a receptor pocket (e.g., 5-HT receptors).

References

  • Petkovic, M., et al. (2023). "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis.

  • Perryman, M. S., et al. (2014). "Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines." Organic & Biomolecular Chemistry.

  • Wojaczyńska, E., et al. (2021).[7] "Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives." Materials, 14(9).[8]

  • Chopra, D., et al. (2015). "X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives." International Journal of Molecular Sciences.

  • Kessler, H. (1982). "Conformation and Biological Activity of Cyclic Peptides." Angewandte Chemie International Edition.
  • SHELX. (2015). "A short history of SHELX." Acta Crystallographica Section A.

Sources

Structural characterization of 2-amino-6-chlorophenyl moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structural Characterization of the 2-Amino-6-Chlorophenyl Moiety

Authored by: A Senior Application Scientist

The 2-amino-6-chlorophenyl moiety is a critical structural alert in medicinal chemistry and materials science, serving as a key building block in a range of pharmaceuticals and specialty chemicals. Its unique substitution pattern—an electron-donating amino group and an electron-withdrawing chloro group positioned ortho to each other—creates a distinct electronic and steric environment. This arrangement profoundly influences molecular conformation, reactivity, and intermolecular interactions. Consequently, unambiguous structural characterization is not merely a procedural step but a foundational requirement for rational drug design, process optimization, and quality control.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of molecules containing the 2-amino-6-chlorophenyl moiety. We move beyond simple procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Multi-Technique Characterization

No single analytical technique can provide a complete structural picture. A robust characterization strategy relies on the synergistic use of multiple methods, where the limitations of one are offset by the strengths of another. The primary goal is to assemble a self-validating dataset that confirms the molecule's identity, purity, and conformation. For the 2-amino-6-chlorophenyl moiety, we are concerned with confirming:

  • Molecular Weight and Formula: The fundamental identity.

  • Connectivity: The specific arrangement of atoms and functional groups.

  • Substitution Pattern: Confirming the 1,2,3-substitution on the phenyl ring.

  • Three-Dimensional Structure: The spatial arrangement of atoms in solution or the solid state.

The following sections will compare four cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

G cluster_0 Characterization Strategy Purity (HPLC/GC) Purity (HPLC/GC) Initial Hypothesis Initial Hypothesis Purity (HPLC/GC)->Initial Hypothesis Spectroscopic Analysis Spectroscopic Analysis Initial Hypothesis->Spectroscopic Analysis NMR NMR (Connectivity, Solution Conformation) Spectroscopic Analysis->NMR MS Mass Spec (Molecular Weight, Formula) Spectroscopic Analysis->MS FTIR FT-IR (Functional Groups) Spectroscopic Analysis->FTIR Final Structure Final Structure NMR->Final Structure MS->Final Structure FTIR->Final Structure XRAY X-Ray Crystallography (Solid-State 3D Structure) Final Structure->XRAY Confirmation (If crystal available)

Caption: General workflow for comprehensive structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is arguably the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For the 2-amino-6-chlorophenyl moiety, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is Foundational

NMR provides unambiguous evidence of atomic connectivity through chemical shifts, signal integrations, and coupling patterns (J-coupling). For the target moiety, ¹H NMR will confirm the presence and relative positions of the three adjacent aromatic protons. The signals from the -NH₂ protons can also be observed, providing information about hydrogen bonding and solvent interactions. ¹³C NMR complements this by identifying all unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube.[1]

    • Causality: DMSO-d₆ is often preferred for anilines as the acidic amine protons (NH₂) exchange more slowly with residual water compared to in CDCl₃, resulting in broader, but often observable, signals.

  • Instrument Setup: Utilize a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the closely spaced aromatic proton signals.

  • ¹H NMR Acquisition:

    • Acquire data over a spectral width of approximately 12-15 ppm.

    • The number of scans should be sufficient to achieve a signal-to-noise ratio >100:1 for the analyte signals.

  • ¹³C NMR Acquisition:

    • Acquire data over a spectral width of 200-250 ppm.

    • Employ proton decoupling to simplify the spectrum, yielding a single peak for each unique carbon atom.[1]

Trustworthiness: Interpreting the Spectral Data

For a molecule like 2-amino-6-chloroaniline, the expected NMR data provides a self-validating system.

Table 1: Representative NMR Data for the 2-Amino-6-Chlorophenyl Moiety

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H
Aromatic CH (H4) ~7.0-7.2 Triplet (t) Coupled to H3 and H5.
Aromatic CH (H3, H5) ~6.6-6.8 Doublet (d) Coupled to H4. Signals for H3 and H5 may be distinct or overlapping.[2][3]
Amine (NH₂) ~4.0-5.5 Broad Singlet (br s) Shift and broadness are highly dependent on solvent, concentration, and temperature.[2]
¹³C
C-NH₂ (C2) ~145-148 Singlet Quaternary carbon, deshielded by nitrogen.
C-Cl (C6) ~118-122 Singlet Quaternary carbon, deshielded by chlorine.
C-H (C4) ~128-130 Singlet

| C-H (C3, C5) | ~115-120 | Singlet | Shielded relative to other aromatic carbons. |

Note: Data is estimated based on spectral data for 2-chloroaniline and 2-chloro-6-methylaniline.[2][3]

Mass Spectrometry (MS): The Definitive Molecular Weight

MS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. It is a destructive technique that provides little information on connectivity but is unparalleled in its sensitivity and accuracy for mass determination.

Expertise & Experience: Choosing the Right Ionization

For substituted anilines, which are polar and semi-volatile, Electrospray Ionization (ESI) is typically the method of choice, often coupled with liquid chromatography (LC-MS).[1][4] ESI is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.

Experimental Protocol: LC-ESI-MS
  • Sample Preparation: Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[1]

  • Chromatography (Optional but Recommended): Use a C18 reversed-phase column to ensure the sample is pure before it enters the mass spectrometer. The mobile phase is typically a gradient of water and acetonitrile/methanol, often with 0.1% formic acid to facilitate protonation.[1]

  • Mass Spectrometry:

    • Ion Source: ESI in positive ion mode.

    • Analyzer: A high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurement.

    • Data Acquisition: Acquire full scan mass spectra.

Trustworthiness: Interpreting the Mass Spectrum

A compound containing one chlorine atom will exhibit a characteristic isotopic pattern for the molecular ion.

  • Molecular Ion Peak: For a compound like 2-amino-6-chlorobenzonitrile (C₇H₅ClN₂), the monoisotopic mass is 152.01.[5] In positive ESI mode, the primary observed peak would be [M+H]⁺ at m/z 153.02.

  • Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a distinctive A+2 peak (the peak at m/z 155.02) with an intensity that is approximately one-third of the monoisotopic (A) peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR is a rapid, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: What to Look For

For the 2-amino-6-chlorophenyl moiety, FT-IR is excellent for quickly confirming the presence of the amine (-NH₂) group and the substituted aromatic ring. The N-H stretching vibrations are particularly informative. Primary amines, like the one in our moiety, typically show two distinct stretching bands corresponding to symmetric and asymmetric modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No KBr pellet is required.[5]

  • Data Acquisition: Press the sample firmly against the crystal using the built-in clamp to ensure good contact.

  • Spectrum Collection: Collect the spectrum, typically over the range of 4000–400 cm⁻¹. An atmospheric background spectrum should be collected and subtracted automatically.

Trustworthiness: Interpreting the IR Spectrum

Table 2: Characteristic FT-IR Absorption Bands for the 2-Amino-6-Chlorophenyl Moiety

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Asymmetric Stretch ~3450–3470 Medium The presence of two N-H bands is characteristic of a primary amine (-NH₂).[6]
N-H Symmetric Stretch ~3350–3380 Medium [6]
C-H Aromatic Stretch ~3000–3100 Medium-Weak
C=C Aromatic Stretch ~1600–1620 and ~1470-1500 Medium-Strong Multiple bands are expected.
N-H Scissoring (Bend) ~1600-1630 Strong May overlap with C=C stretch.
C-N Stretch ~1250–1340 Medium-Strong

| C-Cl Stretch | ~750–800 | Strong | In the fingerprint region. |

Note: Values are based on data for o-chloroaniline.[6]

Single-Crystal X-ray Crystallography: The Unambiguous 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides the absolute, three-dimensional structure of the molecule in the solid state. It is the gold standard for structural determination, yielding precise bond lengths, bond angles, and information about intermolecular packing and hydrogen bonding.

Expertise & Experience: When is it Necessary?

While not required for routine identification, X-ray crystallography is essential when absolute stereochemistry, detailed conformational analysis, or the study of crystal packing interactions is required. For derivatives of the 2-amino-6-chlorophenyl moiety, this technique can reveal how the ortho substituents influence the planarity of the ring and participate in hydrogen bonding networks.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is the most critical and often challenging step. Grow a single crystal of high quality (typically 0.1-0.4 mm in size) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount the crystal on a goniometer head on a diffractometer. The crystal is cooled (e.g., to 100-173 K) to reduce thermal motion.[7] X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The atomic positions are then refined to generate the final molecular structure.

Trustworthiness: Interpreting the Crystallographic Data

The output is a detailed 3D model of the molecule. For a derivative like 2-amino-6-chloro-N-methylbenzamide, the data provides:

  • Confirmation of Connectivity: All atoms and bonds are located.

  • Precise Geometric Parameters: For example, C-Cl, C-N, and C=O bond lengths are determined with high precision.[7][8]

  • Torsional Angles: The dihedral angle between the plane of the benzene ring and its substituents can be precisely measured.[7]

  • Intermolecular Interactions: Hydrogen bonds (e.g., N-H···O) and other non-covalent interactions that define the crystal lattice are identified and quantified.[7]

Caption: Information derived from each technique for a related structure.

Comparative Guide: Selecting the Right Tool

The choice of analytical technique depends on the specific question being asked, the amount of sample available, and the required level of certainty.

Table 3: Comparison of Core Structural Characterization Techniques

Feature NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy X-Ray Crystallography
Primary Information Atomic Connectivity, Solution Structure Molecular Weight, Elemental Formula Functional Groups Absolute 3D Solid-State Structure
Sample Amount Milligrams (5-10 mg) Nanograms to Micrograms (ng-µg) Micrograms (µg) Single Crystal (~0.1 mm)
Sample State Solution Solid or Solution Solid or Liquid High-Quality Single Crystal
Sensitivity Moderate Very High High N/A (requires crystal)
Destructive? No Yes No No (crystal is preserved)
Key Strengths Unambiguous connectivity, structural detail in solution. Precise mass, isotopic information, high sensitivity. Fast, non-destructive, excellent for functional group ID. Unambiguous 3D structure, intermolecular interactions.

| Key Limitations | Lower sensitivity, requires soluble sample, complex spectra. | Provides little connectivity data, destructive. | Limited structural detail, not quantitative. | Requires high-quality single crystals, which can be difficult to grow. |

Conclusion

The structural characterization of the 2-amino-6-chlorophenyl moiety is most reliably achieved through a synergistic combination of analytical techniques. NMR serves as the cornerstone, defining the proton and carbon framework. Mass Spectrometry provides definitive proof of the molecular weight and elemental composition, with the chlorine isotopic pattern acting as a crucial validation point. FT-IR offers a rapid and simple confirmation of key functional groups, particularly the primary amine. Finally, when the highest level of structural proof is needed, X-ray Crystallography delivers an unparalleled and unambiguous view of the molecule's three-dimensional architecture in the solid state. By integrating the data from these methods, researchers can build a comprehensive and self-validating structural dossier, ensuring the integrity and reliability of their scientific work.

References

  • A Comparative Guide to the Analytical Characterization of Halogenated Phenylanilines and Their Derivatives - Benchchem.
  • 2-Amino-6-chlorobenzonitrile | C7H5ClN2 | CID 81056 - PubChem. National Institutes of Health. Available from: [Link]

  • Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report - OSTI.GOV. Available from: [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. National Institutes of Health. Available from: [Link]

  • Experimental 1 H NMR spectrum of 2-Cl-6-MA - ResearchGate. Available from: [Link]

  • 2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrile | C18H12ClN3 | CID 711464 - PubChem. National Institutes of Health. Available from: [Link]

  • Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge - US EPA. Available from: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. National Institutes of Health. Available from: [Link]

  • 2-Amino-6-chloro-N-methylbenzamide - PMC. National Institutes of Health. Available from: [Link]

  • Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile - ResearchGate. Available from: [Link]

  • Proton Magnetic Resonance Spectrum of 2-Chloroaniline-15N. Long-range Coupling Constants to Amino Protons from all Ring Protons - Canadian Science Publishing. Available from: [Link]

  • Synthesis and X-ray Single Crystals Characterizations of 2-Amino-4-(2-chlorophenyl)-6-Chloro-4HBenzo[ h]Chromene-3-Carbonitrile | Request PDF - ResearchGate. Available from: [Link]

  • The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies - MDPI. Available from: [Link]

  • Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC. National Institutes of Health. Available from: [Link]

  • An In Vitro Spectroscopic Analysis to Determine Whether Para-Chloroaniline Is Produced from Mixing Sodium Hypochlorite and Chlorhexidine - e-Publications@Marquette. Available from: [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available from: [Link]

  • The IR Spectrum of 2-chloroaniline - The Department of Chemistry, UWI, Mona, Jamaica. Available from: [Link]

  • o-Chloroaniline - NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

  • 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem. National Institutes of Health. Available from: [Link]

  • Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline - PubMed. National Institutes of Health. Available from: [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... - ResearchGate. Available from: [Link]

  • Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile - Aalto Research Portal. Available from: [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH. Available from: [Link]

  • Ionization characteristics of amino acids in direct analysis in real time mass spectrometry - Electronic Supplementary Material. Royal Society of Chemistry. Available from: [Link]

  • 2-Chloro-4-hydroxyanilinium chloride - IUCr. Available from: [Link]

  • New 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide De - MOST Wiedzy. Available from: [Link]

  • Amino Acid Derivatives of Chlorin-e 6 —A Review - MDPI. Available from: [Link]

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Bioisosteric Profiling: Piperazine vs. Piperazinone in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioisosteric Comparison of Piperazinone and Piperazine Rings Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary: The Strategic Pivot

In medicinal chemistry, the piperazine ring is a privileged scaffold, ubiquitous in CNS, anti-infective, and oncology agents due to its ability to modulate solubility and provide a defined vector for substituents. However, its high basicity (


) often introduces liabilities: poor membrane permeability, lysosomal trapping, and high affinity for the hERG potassium channel (cardiotoxicity risk).

The 2-oxopiperazine (piperazinone) scaffold serves as a critical non-classical bioisostere. By introducing a carbonyl group adjacent to one nitrogen, we dramatically alter the electrostatic and conformational landscape without destroying the vector orientation of the substituents. This guide objectively compares these two scaffolds, providing the rationale and protocols for execution.

Physicochemical & Structural Comparison

The transition from piperazine to piperazinone is not merely a change in atoms; it is a fundamental shift in electronic and geometric character.

Comparative Data Table
FeaturePiperazine (Saturated)Piperazinone (Amide-modified)Impact on Drug Design
Basicity (

)
~9.8 (Secondary amine)Non-basic (Amide N)Reduces lysosomal trapping; improves permeability.
Basicity (

)
~5.6~6.0 (Distal amine)Maintains solubility at physiological pH.
H-Bonding 2 Acceptors / 2 Donors2 Acceptors / 1 Donor / 1 Amide OAmide carbonyl adds a strong H-bond acceptor.
Geometry Chair (Fluxional)Half-Chair / Sofa (Planar amide)Rigidifies the ring; reduces entropic penalty upon binding.
LogD (pH 7.4) Lower (Ionized)Higher (Neutral amide)Modulates lipophilicity; often improves BBB penetration.
Metabolic Liability High (N-oxidation, Ring opening)Improved (N1 blocked)Blocks metabolic soft spots (N-oxidation).
Structural & Conformational Analysis (Graphviz)

The following diagram illustrates the structural divergence and its pharmacological consequences.

PiperazineComparison Piperazine Piperazine Ring (Chair Conformation) Properties_P High Basicity (pKa ~9.8) High Flexibility Risk: hERG Binding Piperazine->Properties_P Intrinsic Properties Piperazinone Piperazinone Ring (Half-Chair/Planar) Properties_Pn Neutral Amide (N1) Conformational Constraint Benefit: Metabolic Stability Piperazinone->Properties_Pn Bioisosteric Shift Properties_P->Piperazinone Carbonyl Insertion (Strategy) Outcome Optimized PK Profile (Lower Clearance, Higher Permeability) Properties_Pn->Outcome Lead Optimization

Figure 1: Structural and functional divergence between piperazine and piperazinone scaffolds.

Pharmacokinetic Implications & Mechanism[1][2]

Metabolic Stability (Microsomal Clearance)

Piperazine rings are "metabolic soft spots." The secondary amines are prone to rapid N-oxidation by Flavin-containing Monooxygenases (FMOs) or CYPs. Furthermore, the


-carbons are susceptible to oxidative attack leading to ring opening (endocyclic cleavage).

The Piperazinone Solution: Converting the amine to a lactam (amide) deactivates the nitrogen lone pair.

  • Blocks N-oxidation: The amide nitrogen cannot be oxidized.

  • Steric/Electronic Shielding: The carbonyl group reduces the electron density on the ring, making the

    
    -carbons less prone to CYP-mediated radical abstraction.
    
hERG Avoidance

Potent hERG inhibition often requires a basic nitrogen (protonated at physiological pH) and a lipophilic aromatic moiety (pharmacophore model). Piperazines frequently fit this model perfectly.

  • Mechanism: By converting the basic

    
     to a neutral amide, the piperazinone removes the essential positive charge required for cation- 
    
    
    
    interactions within the hERG pore, significantly increasing the
    
    
    (safety margin).

Experimental Protocols

To validate the bioisosteric replacement, you must synthesize the analogue and test its metabolic stability.

Synthesis of 4-Substituted-Piperazin-2-ones

Rationale: This protocol uses a "chemically distinct" approach. Instead of trying to oxidize a piperazine (which is messy), we build the piperazinone from a diamine precursor using a regioselective alkylation-cyclization strategy.

Reagents:

  • 
    -Boc-ethylenediamine (Starting material)
    
  • Ethyl bromoacetate[1]

  • Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    )[2]
    
  • Trifluoroacetic acid (TFA)[2]

  • Acetonitrile (ACN)

Protocol Steps:

  • Alkylation: Dissolve

    
    -Boc-ethylenediamine (1.0 eq) in ACN. Add 
    
    
    
    (2.0 eq) and Ethyl bromoacetate (1.1 eq). Stir at RT for 12h.
    • Checkpoint: Monitor by TLC/LC-MS. Look for mono-alkylated product mass.[3]

  • Deprotection: Filter salts and concentrate. Redissolve residue in DCM/TFA (4:1) to remove the Boc group. Stir for 2h.

  • Cyclization (Intramolecular Amidation): Concentrate the TFA salt. Redissolve in MeOH. Add excess

    
     (Triethylamine) and reflux for 4-6h. The free amine will attack the ethyl ester to close the ring.
    
  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

    • Validation:

      
       NMR must show the characteristic singlet (~3.5 ppm) for the methylene protons between the amide and amine.
      
In Vitro Microsomal Stability Assay

Rationale: To quantitatively prove the superiority of the piperazinone, you must compare Intrinsic Clearance (


) side-by-side with the piperazine analog.

Workflow Diagram (Graphviz)

StabilityAssay Start Test Compounds (Piperazine vs. Piperazinone) Incubation Incubation Liver Microsomes (RLM/HLM) + NADPH (Cofactor) Start->Incubation 1 µM Conc. Quench Quench Points (0, 5, 15, 30, 60 min) Add Ice-cold ACN Incubation->Quench Time Course Analysis LC-MS/MS Quantification (Parent Depletion) Quench->Analysis Centrifuge & Supernatant Calc Calculate CL_int & t_1/2 Analysis->Calc Ln(%Rem) vs Time

Figure 2: Microsomal Stability Assay Workflow for Clearance Determination.

Detailed Method:

  • Preparation: Prepare 10 mM DMSO stocks of both the piperazine lead and the piperazinone bioisostere.

  • Incubation: Dilute compounds to 1

    
     in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (Human/Rat).
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (final conc. 1 mM).

  • Sampling: At

    
     min, remove 50 
    
    
    
    aliquots and immediately dispense into 150
    
    
    ice-cold Acetonitrile (containing internal standard) to quench proteins.
  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant onto LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    .
    • Success Criteria: A >2-fold increase in

      
       for the piperazinone indicates successful stabilization.
      

References

  • Brocklehurst, C. E., et al. (2011). "Preparation of Piperazinones and 1,4-Diazepanones via a Tandem Reductive Amination–Amidation Sequence." Organic Process Research & Development.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Metabolic Stability and pKa).

  • Hermann, F., et al. (2017). "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." MedChemComm.

  • BenchChem. (2025).[4][5] "A Technical Guide to the Physicochemical Properties of Piperazine Salts." BenchChem Technical Guides.

Sources

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